2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester physical properties
2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester physical properties
An In-depth Technical Guide to the Physical Properties of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester (CAS No. 340291-79-4) is a benzoic acid derivative that serves as a valuable intermediate in the synthesis of more complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its structure, featuring an acetylamino group, a phenylmethoxy (benzyloxy) moiety, and a methyl ester, provides a versatile scaffold for drug design and development. Understanding the fundamental physical properties of this compound is a critical prerequisite for its effective use in research and manufacturing, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.
This technical guide provides a comprehensive overview of the core physical properties of this compound. As experimentally determined data for this specific molecule is not widely published, we will leverage data from a close structural isomer, Methyl 5-acetyl-2-(benzyloxy)benzoate (CAS No. 27475-09-8), to provide reasonable estimations. Furthermore, this guide details the authoritative experimental protocols required to validate these properties, ensuring a self-validating system of characterization for any laboratory.
Compound Identification and Core Properties
A precise understanding of a compound begins with its fundamental identifiers and physical characteristics. These data points are essential for lot tracking, analytical method development, and regulatory documentation.
| Property | Value | Source(s) |
| IUPAC Name | methyl 2-acetamido-5-(phenylmethoxy)benzoate | [1] |
| CAS Number | 340291-79-4 | [1] |
| Molecular Formula | C₁₇H₁₇NO₄ | [1] |
| Molecular Weight | 299.32 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
Note on Data for Structural Isomer: The following properties are based on the closely related structural isomer, Methyl 5-acetyl-2-(benzyloxy)benzoate (CAS: 27475-09-8). These values serve as a scientifically grounded estimation, but experimental verification for 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester is required.
| Estimated Property | Value (for Isomer CAS 27475-09-8) | Source(s) |
| Melting Point | 69 - 72 °C | [2][3] |
| Boiling Point | 443.5 ± 35.0 °C (Predicted) | [2][3] |
| Density | 1.167 ± 0.06 g/cm³ (Predicted) | [3] |
| Aqueous Solubility | Almost insoluble (0.063 g/L at 25°C, Predicted) | [3] |
Experimental Methodologies for Physical Characterization
The following sections detail the standard, field-proven protocols for determining the critical physical properties of a research compound like 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester.
Thermal Analysis: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Expertise & Causality: The melting point is a crucial indicator of purity. While traditional methods exist, Differential Scanning Calorimetry (DSC) is the authoritative technique for thermal analysis. It offers higher precision and provides more information than visual methods. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[4] As the sample melts, it absorbs heat without changing its temperature (a phase transition), which the instrument detects as a peak.[4] The onset temperature of this peak is the melting point. The shape and breadth of the peak can provide quantitative insights into the purity of the substance.[4][5]
Protocol:
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Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan.
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Crucible Sealing: Hermetically seal the pan to prevent any loss of material during heating.
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Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
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Thermal Program:
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Equilibrate the cell at a temperature at least 20-25°C below the expected melting point (e.g., 45°C).
-
Ramp the temperature at a controlled rate, typically 5-10 K/min. A slower rate allows the system to remain closer to thermal equilibrium, yielding more accurate data.[6]
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Continue heating until the sample has completely melted and the heat flow signal returns to a stable baseline.
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-
Data Analysis: The resulting thermogram (Heat Flow vs. Temperature) is analyzed to determine the extrapolated onset temperature, which is reported as the melting point.
Logical Workflow for DSC Analysis:
Caption: Workflow for Melting Point Determination using DSC.
Solubility Determination: The Shake-Flask Method
Expertise & Causality: Aqueous solubility is a critical parameter in drug development, directly impacting bioavailability and formulation strategies.[7][8] The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility because it is a direct, robust measurement of a saturated solution in equilibrium with the solid-state material.[9][10] This contrasts with kinetic solubility methods, which are faster but can be less accurate due to precipitation kinetics.
Protocol:
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Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid ensures that a saturated solution is formed.
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Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7]
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Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples at high speed to pellet any remaining suspended particles.
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Sampling: Carefully extract an aliquot from the clear supernatant.
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Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a standard curve.
Logical Workflow for Shake-Flask Solubility Assay:
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy Methyl 5-acetyl-2-(benzyloxy)benzoate | 27475-09-8 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. tainstruments.com [tainstruments.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. tandfonline.com [tandfonline.com]
